

# The Pharmacokinetics and Pharmacodynamics of Fexuprazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fexuprazan is a novel potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of fexuprazan, summarizing key data from preclinical and clinical studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study of acid-related disorders. This document details the absorption, distribution, metabolism, and excretion of fexuprazan, as well as its dosedependent effects on gastric pH. Methodologies from key experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this next-generation acid suppressant.

# Introduction

Acid-related disorders, including gastroesophageal reflux disease (GERD) and gastritis, are highly prevalent conditions necessitating effective and well-tolerated therapeutic options.[3] While proton pump inhibitors (PPIs) have long been the standard of care, their limitations, such as a delayed onset of action and food-dependent efficacy, have driven the development of new therapeutic classes.[3][4] Fexuprazan emerges as a promising alternative, offering a distinct mechanism of action and favorable pharmacokinetic profile.[5] As a P-CAB, fexuprazan



competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, leading to rapid and sustained inhibition of gastric acid secretion.[6][7]

#### **Pharmacokinetics**

Fexuprazan exhibits predictable pharmacokinetic properties, characterized by rapid absorption, dose-proportional exposure, and a relatively long half-life, contributing to its sustained pharmacodynamic effect.[4][8]

## **Absorption**

Following oral administration, fexuprazan is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed between 1.75 and 3.5 hours.[6][8] Plasma concentrations of fexuprazan increase in a dose-proportional manner across a range of 10 mg to 320 mg.[1][6] Notably, the pharmacokinetic parameters of fexuprazan are not significantly affected by food intake, allowing for more convenient dosing regimens compared to PPIs.[1][8] The absolute oral bioavailability of fexuprazan is estimated to be between 38.4% and 38.6%.[4] [9]

# **Distribution**

The volume of distribution at steady state (Vss) in humans has been estimated to be 7.48 L/kg for a 70 kg individual, suggesting extensive tissue distribution.[4]

#### Metabolism

Fexuprazan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[6][10] Other CYPs, including CYP2B6, CYP2C19, and CYP2D6, are also involved to a lesser extent.[6][11] The main metabolite, M14, is considered inactive, as it does not inhibit the H+/K+-ATPase.[6][11]

#### **Excretion**

The elimination of fexuprazan occurs predominantly through feces.[6] Following oral administration of radiolabeled fexuprazan to rats and dogs, the majority of the dose was recovered in feces (80.1% in rats and 57.9% in dogs).[6] Urinary excretion of the unchanged drug in humans is minimal, accounting for approximately 0.6% of the administered dose.[4][6]



The mean elimination half-life (t1/2) of fexuprazan in healthy adults is approximately 9 to 9.7 hours.[6][12]

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of fexuprazan from single and multiple-dose studies in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetics of Fexuprazan

| Dose           | Cmax (ng/mL) | Tmax (hr) | AUC0-12h<br>(h·ng/mL) | Half-life (hr) |
|----------------|--------------|-----------|-----------------------|----------------|
| 10 mg          | 8.26         | 2.25      | 53.47                 | ~9             |
| 40 mg (1x40mg) | 33.87        | 3.00      | -                     | 9.44           |
| 40 mg (4x10mg) | 34.62        | 2.50      | -                     | 9.91           |

Data compiled from multiple sources.[12][13]

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of Fexuprazan

| Dosing            | Cmax,ss | Tmax,ss (hr) | AUC0-12h,ss | Cmin,ss |
|-------------------|---------|--------------|-------------|---------|
| Regimen           | (ng/mL) |              | (h·ng/mL)   | (ng/mL) |
| 10 mg twice daily | 13.85   | 2.00         | 109.73      | 5.36    |

Data from a study with multiple doses administered twice daily.[12]

# **Pharmacodynamics**

The primary pharmacodynamic effect of fexuprazan is the dose-dependent suppression of gastric acid secretion, leading to an increase in intragastric pH.

### **Mechanism of Action**



## Foundational & Exploratory

Check Availability & Pricing

Fexuprazan acts as a potassium-competitive acid blocker (P-CAB). It competitively and reversibly inhibits the final step of gastric acid production by blocking the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][6] Unlike PPIs, which require acid-mediated activation and bind irreversibly to active proton pumps, fexuprazan does not require an acidic environment for activation and can bind to both active and inactive pumps.[1][2] This leads to a more rapid onset of action and sustained acid suppression.[4][8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Fexuprazan | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. verification.fda.gov.ph [verification.fda.gov.ph]
- 7. Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic interactions between fexuprazan, a potassium-competitive acid blocker, and nonsteroidal anti-inflammatory drugs in healthy males PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Fexuprazan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605094#pharmacokinetics-and-pharmacodynamics-of-fexuprazan]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com